21-Hydroxytetracontan-20-one
Description
Overview of Aliphatic Hydroxy Ketones in Biological Systems
Aliphatic hydroxy ketones are a significant class of organic compounds characterized by a ketone functional group and a hydroxyl group on a non-aromatic carbon chain. The position of the hydroxyl group relative to the ketone is key to their classification and reactivity. In the case of 21-Hydroxytetracontan-20-one, the hydroxyl group is on the carbon adjacent to the carbonyl group, making it an alpha-hydroxy ketone (or acyloin).
These compounds are widespread in the plant and animal kingdoms and play a role in various biochemical processes. ncert.nic.in They often serve as crucial intermediates in metabolism and biosynthesis. For instance, the formation of β-hydroxy ketones is a key step in the aldol (B89426) reaction, a fundamental carbon-carbon bond-forming reaction in biochemistry. ncert.nic.in In plants, long-chain aliphatic compounds, including hydroxy ketones, contribute to the formation of waxes, which provide a protective layer on leaves and stems, and are involved in signaling pathways. Research has also pointed to the potential of long-chain aliphatic hydroxy ketones from medicinal plants in various biological activities.
Contextualization within the Curculigo Genus Phytochemistry
The compound this compound has been associated with the Curculigo genus, a group of perennial herbs in the Amaryllidaceae family. japsonline.com Plants of this genus, particularly Curculigo orchioides (commonly known as 'Kali Musli'), are recognized in traditional medicine systems like Ayurveda and Chinese medicine for various therapeutic purposes. japsonline.comthieme-connect.com
Phytochemical analyses of the Curculigo genus have revealed a diverse array of secondary metabolites. nih.gov While the major constituents are often reported as phenolic glycosides (such as curculigoside), norlignans, and triterpenoids, the presence of aliphatic compounds has also been confirmed. japsonline.comthieme-connect.comnih.gov The rhizomes of C. orchioides, in particular, have been found to contain a complex mixture of substances including alkaloids, saponins, flavonoids, and long-chain aliphatic compounds. japsonline.comvegetosindia.org The presence of this compound is consistent with the established chemical profile of the genus, which includes these long-chain fatty acid derivatives alongside more complex molecules.
Properties
CAS No. |
18216-95-0 |
|---|---|
Molecular Formula |
C40H80O2 |
Molecular Weight |
593.1 g/mol |
IUPAC Name |
21-hydroxytetracontan-20-one |
InChI |
InChI=1S/C40H80O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(41)40(42)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39,41H,3-38H2,1-2H3 |
InChI Key |
FUXWJXFNCIATEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(C(=O)CCCCCCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Phytochemical Isolation and Purification Methodologies for 21 Hydroxytetracontan 20 One
Selection and Preparation of Botanical Sources for 21-Hydroxytetracontan-20-one
The primary botanical source identified for the isolation of this compound is Grewia tenax, a shrub belonging to the family Tiliaceae. This plant is distributed in the warmer regions of the world, including parts of Africa and Asia. Different parts of Grewia tenax, including the fruits, leaves, and stem bark, are known to contain a diverse array of phytochemicals. nih.govbiomedpharmajournal.orgscispace.comnih.govresearchgate.net
For the isolation of this compound, the stem of Grewia tenax has been specifically identified as the source material. The initial step in the process involves the careful collection and preparation of this botanical material. The stems are typically harvested and then air-dried in the shade to prevent the degradation of chemical constituents by sunlight. Following the drying process, the plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction Techniques for Non-Polar Natural Products
Given the non-polar nature of the long aliphatic chain in this compound, the extraction process begins with the use of a non-polar solvent. The powdered stem material of Grewia tenax is subjected to extraction with hexane (B92381). This initial extraction step is crucial for selectively dissolving non-polar compounds, including long-chain hydrocarbons, fatty acids, sterols, and the target ketone, while leaving behind more polar compounds.
The hexane extract is then concentrated under reduced pressure to yield a crude extract. This crude extract contains a complex mixture of compounds from which this compound must be separated.
Advanced Chromatographic Separation Strategies for Long-Chain Aliphatic Compounds
The separation and purification of individual components from the crude hexane extract necessitate the use of advanced chromatographic techniques. Column chromatography is a fundamental method employed for this purpose. The crude extract is adsorbed onto a solid stationary phase, typically silica (B1680970) gel, and a mobile phase of increasing polarity is passed through the column.
For the isolation of this compound, a gradient elution system is utilized. The process starts with a non-polar solvent like hexane and gradually introduces a more polar solvent such as chloroform (B151607). This gradient allows for the separation of compounds based on their affinity for the stationary phase. Fractions are collected sequentially as the solvent polarity is increased.
Fractionation and Enrichment Protocols for Isolation Purity
The fractions obtained from the initial column chromatography are monitored using Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions exhibiting similar TLC profiles are combined and further purified.
A specific fraction, eluted with a mixture of hexane and chloroform (in a 1:1 ratio), has been found to contain this compound. To achieve a high degree of purity, this enriched fraction is subjected to further chromatographic steps. This may involve repeated column chromatography with finer silica gel or the use of preparative TLC, where the compound band is scraped from the plate and eluted with a suitable solvent. The final step in obtaining the pure compound involves recrystallization from a suitable solvent system, such as a mixture of acetone (B3395972) and methanol (B129727). The purity of the isolated this compound is then confirmed through spectroscopic techniques, including Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Structural Elucidation and Stereochemical Characterization of 21 Hydroxytetracontan 20 One
Spectroscopic Data Interpretation for Carbonyl and Hydroxyl Functionalities
The initial and most crucial phase in the structural analysis of 21-Hydroxytetracontan-20-one is the unambiguous identification of its key functional groups—the ketone (carbonyl) and the secondary alcohol (hydroxyl)—and the mapping of its long aliphatic carbon backbone. This is achieved primarily through mass spectrometry and nuclear magnetic resonance, supported by infrared spectroscopy.
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of an unknown compound with high precision. For this compound, HRMS analysis, typically using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would provide the exact mass of the molecular ion.
The expected molecular formula for this compound is C₄₀H₈₀O₂. The HRMS measurement would aim to confirm this by matching the experimentally observed mass to the calculated theoretical mass to within a few parts per million (ppm). A common observation in ESI-MS would be the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.
Characteristic fragmentation patterns in the mass spectrum can further support the proposed structure. For α-hydroxy ketones, a prominent fragmentation pathway is the α-cleavage on either side of the carbonyl group. This would lead to the formation of specific acylium ions, providing evidence for the location of the carbonyl group within the long aliphatic chain.
Table 1: Representative High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion Formula | Calculated m/z | Observed m/z | Mass Difference (ppm) |
| [C₄₀H₈₁O₂]⁺ ([M+H]⁺) | 593.6182 | 593.6179 | -0.5 |
| [C₄₀H₈₀O₂Na]⁺ ([M+Na]⁺) | 615.5999 | 615.6002 | +0.5 |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon skeleton and the chemical environment of the hydrogen atoms, allowing for the precise placement of functional groups.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal several key signals. The long polymethylene chain would produce a large, overlapping signal around δ 1.25 ppm. More diagnostically, the protons on the carbon adjacent to the hydroxyl group (H-21) would appear as a multiplet at approximately δ 4.0-4.2 ppm. The methylene (B1212753) protons adjacent to the carbonyl group (H-19) would be deshielded to around δ 2.4 ppm, likely appearing as a triplet. The terminal methyl groups of the two long alkyl chains would appear as triplets near δ 0.88 ppm.
Table 2: Representative ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 4.15 | m | - | 1H | H-21 |
| 2.42 | t | 7.5 | 2H | H-19 |
| 1.58 | m | - | 2H | H-22 |
| 1.25 | br s | - | 68H | H-2 to H-18, H-23 to H-39 |
| 0.88 | t | 7.0 | 6H | H-1, H-40 |
¹³C NMR Spectroscopy: The carbon NMR spectrum is critical for confirming the presence of the carbonyl and hydroxyl-bearing carbons. The carbonyl carbon (C-20) would give a characteristic signal in the far downfield region of the spectrum, typically around δ 212 ppm. The carbon atom attached to the hydroxyl group (C-21) would resonate at approximately δ 72 ppm. The remaining signals would correspond to the numerous methylene carbons in the aliphatic chains (δ 22-35 ppm) and the terminal methyl carbons (δ ~14 ppm).
Table 3: Representative ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
| 212.5 | C-20 (C=O) |
| 72.3 | C-21 (CH-OH) |
| 42.1 | C-19 |
| 34.5 | C-22 |
| 22.5 - 32.0 | C-2 to C-18, C-23 to C-38 |
| 14.1 | C-1, C-40 |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups based on their vibrational frequencies. In the spectrum of this compound, two prominent absorption bands would confirm the key functionalities. A strong, sharp absorption peak around 1715 cm⁻¹ is characteristic of the C=O stretching vibration of a saturated aliphatic ketone. Concurrently, a broad absorption band centered at approximately 3450 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group, with the broadening caused by intermolecular hydrogen bonding.
Table 4: Representative Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450 | Broad, Strong | O-H Stretch (Alcohol) |
| 2918, 2850 | Strong | C-H Stretch (Aliphatic) |
| ~1715 | Strong, Sharp | C=O Stretch (Ketone) |
| ~1465 | Medium | C-H Bend (Methylene) |
Chemical Derivatization Strategies for Structural Confirmation
To further corroborate the structure inferred from spectroscopic data, chemical derivatization can be employed. This involves reacting the molecule with specific reagents to modify its functional groups, leading to products with predictable properties that can be analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
For instance, the hydroxyl group at C-21 can be converted into a trimethylsilyl (B98337) (TMS) ether by reaction with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS-derivatized molecule would exhibit a characteristic molecular ion and fragmentation pattern in its mass spectrum, confirming the presence and location of the hydroxyl group. Similarly, the carbonyl group can be derivatized, for example, by reaction with a hydrazine-based reagent, to yield a hydrazone, which can also be readily identified. nih.gov
Determination of Absolute Configuration at the Stereogenic Center
The carbon atom at position 21 (C-21) is a stereogenic center, meaning that this compound can exist as two enantiomers: (R)-21-Hydroxytetracontan-20-one and (S)-21-Hydroxytetracontan-20-one. Determining the absolute configuration at this center is a critical final step in its complete characterization.
A widely used and effective method for this purpose is the modified Mosher's method. nih.gov This technique involves the chemical derivatization of the hydroxyl group with a chiral reagent, such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), to form diastereomeric esters.
The ¹H NMR spectra of these two diastereomeric MTPA esters are then compared. The anisotropic effect of the phenyl ring in the MTPA moiety causes differential shielding of the protons located near the newly formed ester linkage. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the C-21 stereocenter, the absolute configuration can be definitively assigned based on established models of how the diastereomers orient themselves in solution. nih.gov
Biosynthetic Pathways and Precursors of 21 Hydroxytetracontan 20 One
Proposed Biosynthetic Routes for Long-Chain Aliphatic Ketones in Plants
The biosynthesis of long-chain aliphatic ketones, such as 21-Hydroxytetracontan-20-one, is intrinsically linked to the metabolism of cuticular waxes. These waxes are complex mixtures of hydrophobic compounds that coat the aerial surfaces of plants, playing a crucial role in preventing water loss and protecting against various environmental stresses. The formation of these compounds begins with the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths exceeding 18 carbons. nih.govnih.gov
The proposed biosynthetic route to long-chain aliphatic ketones involves a series of enzymatic steps that modify a very-long-chain fatty acid precursor. This process is a branch of the broader cuticular wax biosynthetic pathway, which is generally divided into two main branches: the alcohol-forming pathway and the alkane-forming pathway. nih.gov The alkane-forming pathway is responsible for the production of aldehydes, alkanes, secondary alcohols, and, importantly, ketones. nih.govmsu.edu
For the synthesis of this compound, a C40 precursor is required. The biosynthesis would initiate with the elongation of C16 and C18 fatty acids, which are produced in the plastids. nih.govmsu.edu This elongation occurs in the endoplasmic reticulum and is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE). The FAE complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain until the desired length of 40 carbons is achieved, forming tetracontanoic acid (C40:0). plos.org
Once the C40 fatty acid is synthesized, it is proposed to undergo the following modifications to yield this compound:
Hydroxylation: The tetracontanoic acid molecule is hydroxylated at the C-20 or C-21 position.
Oxidation: The hydroxyl group is then oxidized to a keto group, resulting in the formation of a ketone.
An alternative, though less commonly cited mechanism for ketone formation in plants, involves the decarboxylation of a β-ketoacyl-CoA intermediate. However, for non-methyl ketones like this compound, the hydroxylation-oxidation pathway is considered more probable.
Enzymatic Systems Involved in Hydroxylation and Ketone Formation
The conversion of a long-chain fatty acid into a hydroxy ketone requires the coordinated action of specific enzymatic systems.
Hydroxylation: The introduction of a hydroxyl group onto the long carbon chain is a critical step. In plants, this reaction is primarily catalyzed by cytochrome P450-dependent monooxygenases (CYPs) . researchgate.net These enzymes are a large and diverse family of heme-containing proteins that are typically localized to the endoplasmic reticulum. researchgate.net Specifically, in-chain hydroxylases are responsible for oxidizing carbons within the fatty acid chain, as opposed to the terminal methyl group. researchgate.net While the specific CYP enzyme responsible for the hydroxylation of tetracontanoic acid at the C-20 or C-21 position has not been identified, it would belong to this extensive superfamily.
Ketone Formation: Following hydroxylation, the secondary alcohol group must be oxidized to a ketone. This transformation is catalyzed by dehydrogenases . These enzymes would utilize cofactors such as NAD+ or NADP+ to accept the hydride ion from the alcohol, resulting in the formation of the carbonyl group of the ketone. The specific dehydrogenase involved in the biosynthesis of this compound remains to be characterized.
The sequential action of these enzyme classes—a cytochrome P450 monooxygenase for hydroxylation followed by a dehydrogenase for oxidation—represents the most plausible enzymatic cascade for the formation of this compound from its fatty acid precursor.
Precursor Incorporation Studies for Elucidating Metabolic Pathways
To definitively map the biosynthetic pathway of a plant metabolite, precursor incorporation studies are indispensable. These experiments involve feeding isotopically labeled compounds (e.g., with ¹³C or ¹⁴C) to the plant or cell cultures and then tracing the incorporation of the label into the final product.
In the context of this compound, such studies would provide concrete evidence for the proposed pathway. For instance, feeding a plant like Curculigo orchioides with labeled acetate (B1210297), palmitic acid (C16:0), or stearic acid (C18:0) would be expected to result in labeled this compound if the fatty acid elongation pathway is indeed the source of its carbon backbone.
Furthermore, administering labeled tetracontanoic acid could confirm its role as a direct precursor. If labeled tetracontanoic acid is converted to labeled 21-hydroxytetracontanoic acid and subsequently to labeled this compound, it would strongly support the proposed hydroxylation and oxidation steps.
While specific precursor incorporation studies for this compound have not been reported in the scientific literature, studies on other long-chain aliphatic compounds in plants have successfully utilized these techniques to elucidate their biosynthetic origins. For example, in a study on Achyranthes japonica, the incorporation of [2-¹⁴C]-mevalonic acid into 20-hydroxyecdysone (B1671079) was demonstrated, confirming its role as a precursor. researchgate.net
Regulation of this compound Biosynthesis in Curculigo orchioides
The biosynthesis of specialized metabolites in plants is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational. The production of this compound in Curculigo orchioides, a plant known to produce aliphatic hydroxy-ketones, is likely subject to these complex regulatory networks. japsonline.com
Transcriptional Regulation: The expression of the genes encoding the biosynthetic enzymes—fatty acid elongases, cytochrome P450 monooxygenases, and dehydrogenases—is a key control point. This regulation is often mediated by transcription factors , which are proteins that bind to specific DNA sequences in the promoter regions of genes to activate or repress their transcription. In the context of cuticular wax biosynthesis, several families of transcription factors have been identified as important regulators, including AP2/ERF (APETALA2/Ethylene Responsive Factor) and MYB transcription factors. oup.comoup.com It is plausible that homologous transcription factors in Curculigo orchioides control the expression of the genes necessary for the synthesis of this compound.
Developmental and Environmental Cues: The production of cuticular wax components, including ketones, is often influenced by the developmental stage of the plant and by various environmental factors. frontiersin.orgnih.gov For example, drought stress has been shown to increase the deposition of cuticular wax in many plant species as a mechanism to reduce water loss. oup.comoup.com It is therefore conceivable that the biosynthesis of this compound in Curculigo orchioides is upregulated in response to specific environmental triggers or at particular stages of the plant's life cycle. The presence of aliphatic hydroxy ketones in the rhizomes, leaves, and petioles of Curculigo orchioides suggests a widespread, yet potentially differentially regulated, distribution within the plant.
Synthetic Chemistry and Chemical Modification of 21 Hydroxytetracontan 20 One
Retrosynthetic Analysis for Total Synthesis Design
A retrosynthetic analysis of 21-hydroxytetracontan-20-one reveals several potential bond disconnections to simplify the target molecule into readily available starting materials. The core challenge lies in the construction of the long aliphatic chain and the introduction of the α-hydroxy ketone functionality at the C20 and C21 positions.
A primary disconnection can be made at the C20-C21 bond, breaking the α-hydroxy ketone moiety. This leads to two simpler fragments: a 20-carbon aldehyde or a related electrophile and a 20-carbon nucleophile. This approach, however, necessitates a subsequent oxidation step to form the ketone.
A more strategic disconnection is adjacent to the carbonyl group, for instance, at the C19-C20 bond. This approach would involve the coupling of a 19-carbon fragment with a 21-carbon fragment containing the pre-installed hydroxy ketone functionality.
Considering the symmetry around the central portion of the molecule, a convergent synthesis approach is highly desirable. A plausible retrosynthetic pathway is outlined below, which relies on the coupling of two 20-carbon fragments.
Retrosynthetic Approach:
| Target Molecule | Key Disconnection | Precursor Fragments | Synthetic Strategy |
|---|---|---|---|
| This compound | C20-C21 bond (α-hydroxy ketone) | 1-Eicosanal (C20 aldehyde) and a 20-carbon nucleophile (e.g., Grignard reagent) | Grignard-type addition followed by oxidation. |
| This compound | C19-C20 bond (ketone) | 1-Nonadecyl halide (C19) and a 21-carbon α-hydroxy acid or ester derivative | Acylation reaction (e.g., Weinreb ketone synthesis). organic-chemistry.org |
| This compound | C21-C22 bond | A 21-carbon α-hydroxy ketone and a 19-carbon fragment | Alkylation of an enolate derived from the α-hydroxy ketone. |
A particularly efficient retrosynthetic strategy would involve the formation of the carbon skeleton followed by the introduction of the oxygenated functionalities. For instance, a Wittig reaction could be employed to construct the C20-C21 double bond, followed by stereoselective dihydroxylation and subsequent selective oxidation to yield the desired α-hydroxy ketone. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org
Stereoselective Synthesis of the 21-Hydroxy Ketone Moiety
The stereoselective synthesis of the hydroxyl group at the C21 position is a critical aspect of the total synthesis. Several established methods can be employed to achieve high levels of stereocontrol.
One of the most reliable methods is the Sharpless Asymmetric Dihydroxylation . This reaction utilizes a chiral osmium catalyst to introduce two hydroxyl groups across a double bond with high enantioselectivity. scilit.com A synthetic route could involve the preparation of tetracont-20-ene, followed by asymmetric dihydroxylation to yield (20R, 21S)-tetracontane-20,21-diol or its enantiomer, depending on the chiral ligand used. Subsequent selective oxidation of the secondary alcohol at C20 would furnish the desired (S)- or (R)-21-hydroxytetracontan-20-one.
Another approach involves the asymmetric reduction of a 1,2-diketone . The synthesis of tetracontane-20,21-dione could be followed by a stereoselective reduction of one of the ketone functionalities using a chiral reducing agent, such as a Noyori-type catalyst for asymmetric transfer hydrogenation. acs.org This method can provide access to the desired α-hydroxy ketone in high enantiomeric excess.
Enzymatic reactions also offer a powerful tool for stereoselective synthesis. nih.govrsc.org Biocatalytic reduction of a diketone using specific ketoreductases can afford the chiral α-hydroxy ketone with excellent stereoselectivity under mild reaction conditions.
Table of Stereoselective Methods:
| Method | Key Reagents/Catalysts | Intermediate | Key Features |
|---|---|---|---|
| Sharpless Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., (DHQ)₂PHAL) | Tetracont-20-ene | High enantioselectivity, predictable stereochemistry. scilit.com |
| Asymmetric Transfer Hydrogenation | Chiral Ru(II) or Rh(II) catalyst, H-donor | Tetracontane-20,21-dione | High enantioselectivity, mild reaction conditions. acs.org |
| Enzymatic Reduction | Ketoreductase, Cofactor (e.g., NADPH) | Tetracontane-20,21-dione | High stereoselectivity, environmentally benign. nih.govrsc.org |
Development of Analogues via Semi-Synthetic Approaches
The long aliphatic chain of this compound provides multiple sites for modification to generate a library of analogues. Semi-synthetic approaches, starting from the parent molecule or a late-stage intermediate, are efficient for this purpose.
Analogues can be designed by modifying the chain length. This can be achieved by utilizing different long-chain building blocks during the total synthesis. For example, using a C18 and a C22 fragment would lead to a 40-carbon analogue with the hydroxy ketone functionality shifted.
Functional groups can be introduced at various positions along the carbon chain. For instance, olefinic or acetylenic moieties could be incorporated to study the impact of unsaturation. This could be achieved by employing starting materials containing these functionalities in a convergent synthetic route.
Furthermore, the peripheral methyl groups could be replaced with other alkyl or functionalized groups to probe structure-activity relationships in a biological context.
Strategic Chemical Transformations for Derivatization
The hydroxyl and ketone functionalities of this compound are prime targets for chemical derivatization. These transformations can be used to create a diverse range of compounds for further investigation.
Derivatization of the Hydroxyl Group: The C21 hydroxyl group can be readily derivatized through various reactions:
Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding esters. This allows for the introduction of a wide variety of acyl groups.
Etherification: Treatment with alkyl halides under basic conditions (Williamson ether synthesis) will produce ethers.
Oxidation: The secondary alcohol can be oxidized to a ketone, leading to the formation of tetracontane-20,21-dione. rsc.org
Derivatization of the Ketone Group: The C20 ketone offers several avenues for modification:
Reduction: Stereoselective reduction of the ketone can lead to the corresponding 1,2-diol with different stereochemistries at C20. acs.org
Wittig Reaction: Reaction with phosphorus ylides can convert the ketone into an alkene, allowing for chain extension or the introduction of new functional groups. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org
Grignard Reaction: Addition of Grignard reagents to the ketone will generate a tertiary alcohol at the C20 position, introducing a new alkyl or aryl substituent. organic-chemistry.orgpressbooks.pubmasterorganicchemistry.comlibretexts.orglibretexts.org
Derivatization as Hydrazones: Reaction with hydrazine (B178648) derivatives, such as 2-nitrophenylhydrazine, can form stable hydrazones, which can be useful for characterization and purification. nih.gov
Table of Derivatization Reactions:
| Functional Group | Reaction Type | Reagents | Product Type |
|---|---|---|---|
| C21-Hydroxyl | Esterification | Acyl chloride, Pyridine | Ester |
| C21-Hydroxyl | Etherification | Alkyl halide, NaH | Ether |
| C21-Hydroxyl | Oxidation | PCC, DMP | 1,2-Diketone |
| C20-Ketone | Reduction | NaBH₄, LiAlH₄ | 1,2-Diol |
| C20-Ketone | Wittig Reaction | Ph₃P=CHR | Alkene |
| C20-Ketone | Grignard Reaction | RMgX | Tertiary Alcohol |
| C20-Ketone | Hydrazone Formation | H₂NNHR' | Hydrazone |
These chemical transformations provide a versatile toolkit for the synthesis of a wide array of derivatives of this compound, enabling further exploration of its chemical and potentially biological properties.
Mechanistic Biological Investigations of 21 Hydroxytetracontan 20 One
Exploration of Molecular Targets and Binding Interactions in Model Systems
Currently, there is a notable lack of specific research elucidating the direct molecular targets and binding interactions of isolated 21-hydroxytetracontan-20-one. Scientific investigations have yet to pinpoint the precise proteins, enzymes, or receptors with which this compound directly interacts to elicit a biological response. The lipophilic nature of its long carbon chain suggests potential interactions with cell membranes or hydrophobic pockets within larger protein structures, but this remains speculative without dedicated molecular docking and binding assay studies. Future research employing techniques such as affinity chromatography, surface plasmon resonance, and computational modeling will be crucial to map the molecular interactome of this compound and understand its primary cellular binding partners.
Biochemical Pathway Modulation Studies (in vitro)
Similar to the scarcity of data on its molecular targets, in vitro studies specifically examining the modulation of biochemical pathways by purified this compound are not extensively documented in publicly available scientific literature. Research has predominantly focused on the effects of whole plant extracts containing this compound, making it challenging to attribute observed effects to this single molecule. The antioxidant activities reported for extracts of Curculigo orchioides, for example, suggest a potential for this compound to influence oxidative stress-related pathways. However, without studies on the isolated compound, it is impossible to determine its specific contribution to the modulation of pathways such as the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway or its impact on inflammatory cascades mediated by NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).
Assessment of General Biological Activities in Non-Human Model Systems (e.g., antioxidant potential, antimicrobial effects)
While studies on the isolated compound are limited, investigations into plant extracts containing this compound provide some insight into its potential biological activities. It is important to note that these activities are the result of the synergistic or additive effects of all compounds within the extract and cannot be solely attributed to this compound.
Antioxidant Potential:
Extracts of plants known to contain this compound have demonstrated notable antioxidant properties. For instance, various antioxidant capacity tests have been performed on polyherbal formulations containing such compounds. nih.gov The ability of these extracts to scavenge free radicals is a key finding. nih.gov Phenolic and flavonoid compounds are major contributors to the antioxidant activity of plant extracts by acting as electron and hydrogen donors and by chelating metal ions. nih.gov
Interactive Data Table: Antioxidant Activity of a Polyherbal Formulation
| Antioxidant Capacity Test | Finding |
|---|---|
| Total Phenolic Content (TPC) | High levels of phenolic compounds were detected. nih.gov |
| Total Flavonoid Content (TFC) | Significant flavonoid content was observed. nih.gov |
| ABTS Radical Scavenging Activity | The formulation showed moderate activity in scavenging ABTS radicals. nih.gov |
Antimicrobial Effects:
The antimicrobial potential of extracts containing this compound has also been a subject of investigation. The high phenolic and flavonoid content in such extracts suggests potential antimicrobial activities, as these classes of compounds are known for their broad-spectrum antimicrobial properties. nih.gov However, specific studies isolating the antimicrobial effects of this compound are yet to be conducted.
Advanced Analytical Methodologies for 21 Hydroxytetracontan 20 One
Application of Hyphenated Techniques for Trace Analysis (e.g., GC-MS, LC-MS/MS)
Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable for the trace analysis of complex organic molecules like 21-Hydroxytetracontan-20-one. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds. researchgate.net However, the direct analysis of long-chain hydroxy ketones like this compound by GC-MS is challenging due to their low volatility and the presence of a polar hydroxyl group. researchgate.net To overcome these limitations, chemical derivatization is a necessary prerequisite. gcms.czyoutube.com
Derivatization: The primary goal of derivatization in this context is to replace the active hydrogen of the hydroxyl group with a less polar, more volatile functional group. researchgate.net A common two-step derivatization process involves:
Methoximation: The keto group is converted into an oxime using a reagent like methoxyamine hydrochloride. This step is crucial to prevent tautomerization and the formation of multiple derivatives. youtube.com
Silylation: The hydroxyl group is then converted to a trimethylsilyl (B98337) (TMS) ether using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This significantly increases the volatility of the molecule. youtube.comnih.gov
Fragmentation Patterns: In GC-MS, electron ionization (EI) leads to predictable fragmentation of the derivatized molecule. The mass spectrum of a TMS-derivatized long-chain alpha-hydroxy ketone would be expected to show characteristic ions resulting from:
Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group is a dominant fragmentation pathway for ketones. slideshare.netjove.comutexas.edulibretexts.org This would lead to the formation of stable acylium ions.
McLafferty Rearrangement: If the alkyl chains are sufficiently long, this rearrangement can also occur, providing structural information. slideshare.netjove.com
Loss of the TMS group: A characteristic loss of 89 Da (Si(CH3)3) or 73 Da (Si(CH3)3-CH4) is indicative of a silylated hydroxyl group.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS has emerged as a preferred method for the analysis of less volatile and thermally labile compounds, as it often does not require derivatization. nih.govresearchgate.net
Chromatographic Separation: Reversed-phase liquid chromatography is typically employed, using a C18 or C30 column to achieve separation based on the hydrophobicity of the long alkyl chains. Gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization, is common. nih.gov
Ionization and Detection: Electrospray ionization (ESI) is the most suitable ionization technique for this class of compounds, typically operating in positive or negative ion mode. acs.org Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for trace analysis. acs.org Specific precursor-to-product ion transitions can be monitored to selectively detect the target analyte in a complex matrix. For this compound, this would involve selecting the protonated molecule [M+H]+ or an adduct ion as the precursor and monitoring its characteristic fragment ions.
Quantitative Determination of this compound in Complex Extracts
Accurate quantification of this compound in complex biological or environmental extracts requires a validated analytical method that addresses matrix effects and ensures reproducibility.
Sample Preparation: The extraction of this lipophilic molecule from a complex matrix (e.g., plant tissue, soil, or biological fluids) is a critical step. A liquid-liquid extraction with a non-polar solvent or a solid-phase extraction (SPE) with a suitable sorbent would be appropriate to isolate the lipid fraction and remove interfering substances.
Internal Standards: The use of an appropriate internal standard (IS) is essential for accurate quantification to compensate for variations in sample preparation and instrument response. The ideal IS would be a stable isotope-labeled version of this compound (e.g., containing 13C or 2H). If an isotopically labeled standard is not available, a structurally similar compound with a different chain length that is not present in the sample can be used.
Method Validation: A quantitative LC-MS/MS method should be validated according to established guidelines, including the determination of:
Linearity and range
Limit of detection (LOD) and limit of quantification (LOQ)
Accuracy and precision (intra- and inter-day)
Matrix effects
Recovery
Stability of the analyte in the matrix and in prepared samples.
An example of a data table summarizing validation parameters for a hypothetical quantitative LC-MS/MS method is shown below.
| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound |
| Linearity (r²) | > 0.99 | 0.998 |
| Range | - | 1 - 1000 ng/mL |
| LOD | Signal-to-noise > 3 | 0.3 ng/mL |
| LOQ | Signal-to-noise > 10 | 1.0 ng/mL |
| Accuracy | 85-115% | 92-108% |
| Precision (%RSD) | < 15% | < 10% |
| Matrix Effect | 80-120% | 95% |
| Recovery | Consistent and reproducible | 88% |
Isotopic Labeling for Metabolic Flux Analysis
Isotopic labeling is a powerful technique to trace the metabolic fate of a compound and determine the rates of its synthesis and catabolism (metabolic flux). utexas.edu Stable isotopes such as 13C and 2H are commonly used.
Tracer Selection: To study the metabolism of this compound, a precursor molecule labeled with a stable isotope would be introduced into the biological system (e.g., a plant or cell culture). For example, a 13C-labeled fatty acid that is a presumed biosynthetic precursor could be used.
Metabolic Flux Analysis (MFA): By tracking the incorporation of the isotopic label into this compound and its downstream metabolites over time, the rates of metabolic pathways can be quantified. mdpi.com This is typically achieved by analyzing samples at different time points using LC-MS/MS to measure the abundance of the labeled and unlabeled forms of the analytes. mdpi.com The resulting data can be used to construct and validate metabolic models.
Applications: This approach could be used to:
Identify the biosynthetic precursors of this compound.
Determine the rate of its production and turnover in a biological system.
Elucidate the metabolic pathways involved in its degradation.
Crystallographic Studies for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. However, obtaining single crystals of sufficient quality for diffraction studies can be a significant challenge for long-chain, flexible molecules like this compound.
Challenges in Crystallization:
Flexibility: The long alkyl chains have a high degree of conformational freedom, which can hinder the formation of a well-ordered crystal lattice.
Purity: Very high purity of the compound is required for successful crystallization.
Solubility: Finding a suitable solvent or solvent system from which to grow single crystals can be difficult.
A hypothetical data table summarizing crystallographic parameters is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.5 |
| b (Å) | 7.8 |
| c (Å) | 85.2 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 7001.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.05 |
Computational and Theoretical Chemistry Studies of 21 Hydroxytetracontan 20 One
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the conformational flexibility and dynamic behavior of molecules over time. For a long-chain, flexible molecule like 21-hydroxytetracontan-20-one, MD simulations would be invaluable for exploring its vast conformational landscape. Such simulations could predict the most stable three-dimensional structures, the dynamics of the hydrophobic tetracontane (B166389) chain, and the solvent interactions around the polar hydroxyl and ketone groups. However, at present, there are no published studies that have performed MD simulations specifically on this compound.
Quantum Chemical Calculations of Electronic Properties and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of a molecule. nih.gov Methods like Density Functional Theory (DFT) could be employed to calculate a variety of properties for this compound, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These calculations would provide insight into the molecule's polarity, its potential for participating in chemical reactions, and the most likely sites for nucleophilic or electrophilic attack. Despite the broad applicability of these methods, specific quantum chemical data for this compound have not been reported in the scientific literature. nih.govresearchgate.net
In Silico Docking and Ligand-Based Modeling for Interaction Prediction
Should this compound be investigated for potential biological activity, in silico docking and ligand-based modeling would be critical next steps. Molecular docking simulations could predict how the molecule might bind to the active site of a protein, providing a hypothesis for its mechanism of action. Ligand-based methods, on the other hand, could compare its structural and electronic features to those of known active compounds to predict its potential targets. Currently, there is no publicly available research detailing any such in silico studies for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
